molecular formula C19H20F2N6O2S2 B10956867 13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10956867
M. Wt: 466.5 g/mol
InChI Key: HTMITOSKSOLQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multi-step organic synthesis techniques. Key steps may include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Difluoromethyl Group:

    Sulfonylation: The ethylsulfonyl group is introduced via sulfonylation reactions using reagents like ethylsulfonyl chloride.

    Assembly of the Tetracyclic Core: The tetracyclic structure is constructed through a series of cyclization and condensation reactions, often requiring catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the difluoromethyl group or other functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, modifying the compound’s chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, the compound’s interactions with biological macromolecules are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits in treating various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signaling pathways and cellular responses.

    Pathways Involved: The compound could affect various biochemical pathways, including those related to cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20F2N6O2S2

Molecular Weight

466.5 g/mol

IUPAC Name

13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C19H20F2N6O2S2/c1-3-31(28,29)26-6-4-5-11(8-26)17-24-18-15-14(22-9-27(18)25-17)13-10(2)7-12(16(20)21)23-19(13)30-15/h7,9,11,16H,3-6,8H2,1-2H3

InChI Key

HTMITOSKSOLQDB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.